Sodium 2-ethylhexyl 2-hydroxyethyl phosphate
Description
Properties
CAS No. |
85909-39-3 |
|---|---|
Molecular Formula |
C10H22NaO5P |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
sodium;2-ethylhexyl 2-hydroxyethyl phosphate |
InChI |
InChI=1S/C10H23O5P.Na/c1-3-5-6-10(4-2)9-15-16(12,13)14-8-7-11;/h10-11H,3-9H2,1-2H3,(H,12,13);/q;+1/p-1 |
InChI Key |
MFOCXXTYQVKVBP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)COP(=O)([O-])OCCO.[Na+] |
Origin of Product |
United States |
Preparation Methods
Phosphorylation Using Phosphorus Oxychloride and Alcohols
One of the most documented methods involves the reaction of phosphorus oxychloride (POCl3) with 2-ethylhexanol and 2-hydroxyethyl alcohol under catalytic conditions, followed by neutralization with sodium hydroxide.
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1. Catalyst Preparation | Mix aluminum chloride (AlCl3), 1-ethyl-3-methylimidazole fluoroform sulphonate (0.1–0.5 wt% relative to AlCl3), and ammonium vanadate (0.01–0.05 wt%) | Mixing in high-speed mixer | Catalyst enhances reaction efficiency and selectivity |
| 2. Esterification | Add POCl3 to reactor with catalyst (0.1–5 wt% relative to POCl3), cool to 0–10 °C | Slow addition of 2-ethylhexanol (molar ratio POCl3:2-ethylhexanol = 1:1.5–2.5) over 0.5–1.5 h | HCl gas evolved is removed continuously |
| 3. Stirring and Temperature Control | Stir 1–3 h at 15–25 °C, then continue reaction 0.5–2 h | Warm to 40–70 °C for 1–4 h | Ensures complete esterification |
| 4. Neutralization | Add 20–60% NaOH solution (2–5 wt% relative to POCl3) dropwise | React 1–3 h at 80–90 °C | Converts acid ester to sodium salt |
| 5. Purification | Washing, filtration, distillation | Standard purification | Removes impurities and residual reactants |
This method yields this compound with high purity and good yield.
Multi-Step Synthesis via Intermediate Phosphite and Chloride
An alternative approach involves:
- Reacting phosphorus trichloride (PCl3) with 2-ethylhexanol to form bis-(2-ethylhexyl) hydrogen phosphite
- Chlorination of this intermediate to di-(2-ethylhexyl) phosphorochloridate
- Hydrolysis to di-(2-ethylhexyl) phosphoric acid
- Subsequent reaction with 2-hydroxyethyl alcohol and neutralization to form the sodium salt
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1. Phosphite Formation | PCl3 + 2-ethylhexanol (3:1 molar ratio) | 10–15 °C, inert atmosphere | Hydrochloric acid evolved, phase separation at 70–80 °C |
| 2. Chlorination | Chlorine gas sparged at ~20 °C | Until yellow-green color and stable electrode reading | Converts phosphite to phosphorochloridate |
| 3. Hydrolysis | Water added at 80–100 °C for 4–6 h | HCl content reduced below 1 wt% | Produces di-(2-ethylhexyl) phosphoric acid |
| 4. Esterification & Neutralization | Reaction with 2-hydroxyethyl alcohol and NaOH | Controlled temperature and pH | Final sodium salt formation |
This multi-step process is well-established for dialkyl phosphoric acid esters and can be adapted for the hydroxyethyl derivative.
Green Chemistry Approaches
Recent research emphasizes greener synthesis routes, such as:
- Ultrasound-assisted reactions to improve yields and reduce reaction times
- Use of environmentally benign solvents like ethyl lactate or solvent-free conditions
- Microwave-assisted Michaelis–Arbuzov reactions for phosphonate intermediates
While these methods are more common for related phosphonate compounds, they offer potential for optimizing the synthesis of this compound by reducing waste and energy consumption.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Catalyst | Temperature Range | Reaction Time | Yield & Purity | Notes |
|---|---|---|---|---|---|---|
| POCl3 + 2-ethylhexanol + 2-hydroxyethyl alcohol | POCl3, 2-ethylhexanol, 2-hydroxyethyl alcohol, NaOH | AlCl3 + imidazole sulphonate + ammonium vanadate | 0–90 °C (multi-step) | 5–10 h total | High purity, industrial scale | Continuous HCl removal critical |
| PCl3 multi-step chlorination & hydrolysis | PCl3, 2-ethylhexanol, Cl2, water, NaOH | None or standard acid catalysts | 10–100 °C | 6–12 h total | High purity, well-established | Multi-step, requires careful handling of Cl2 |
| Ultrasound/Microwave-assisted (experimental) | Triethyl phosphite, aldehydes, amines (model systems) | KH2PO4 or other catalysts | Ambient to 80 °C | <1 h | Moderate to high yields (80–95%) | Green chemistry potential, less documented for this compound |
Research Findings and Optimization Notes
- Catalyst composition and loading significantly affect reaction rate and selectivity in POCl3-based methods.
- Temperature control during esterification and neutralization steps is crucial to avoid side reactions and degradation.
- Removal of HCl gas during reaction prevents catalyst poisoning and drives reaction equilibrium forward.
- Purification by washing and distillation ensures removal of residual alcohols, chlorides, and catalyst residues.
- Green chemistry methods show promise but require further adaptation for scale-up and specific compound synthesis.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-ethylhexyl 2-hydroxyethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts such as sulfuric acid or hydrochloric acid.
Major Products: The major products formed from these reactions include various phosphoric acid derivatives, alcohols, and substituted esters .
Scientific Research Applications
Surfactant in Cleaning Products
Sodium 2-ethylhexyl 2-hydroxyethyl phosphate is utilized as a surfactant in various cleaning formulations. Its properties allow it to reduce surface tension, enhancing wetting and spreading capabilities, which are crucial in cleaning applications.
Case Study : A study demonstrated that formulations containing this compound exhibited superior cleaning efficiency compared to traditional surfactants, particularly in low-foaming environments .
Flame Retardant
This compound is also explored as a potential flame retardant in plastics and textiles. Its phosphate structure contributes to its effectiveness in reducing flammability.
Data Table: Flame Retardant Efficacy
| Material Type | Application | Efficacy (%) |
|---|---|---|
| Polyethylene | Coating | 30% |
| PVC | Additive | 25% |
| Textile | Treatment | 20% |
Biodegradability and Environmental Safety
Research indicates that this compound is readily biodegradable, making it an environmentally friendly alternative to more persistent chemicals.
Evaluation Findings : A draft evaluation statement highlighted that the degradation products of this compound do not accumulate in the environment, which is critical for sustainable chemical management .
Use in Wastewater Treatment
The compound has been investigated for its role in wastewater treatment processes, particularly as an agent to enhance the separation of contaminants.
Case Study : In a series of experiments, this compound was used in membrane filtration systems, resulting in improved removal rates of organic pollutants .
Analytical Chemistry
In analytical chemistry, this compound has been utilized as a pseudostationary phase in micellar electrokinetic chromatography (MEKC). Its unique properties allow for effective separation of complex mixtures.
Data Table: MEKC Performance Metrics
| Surfactant Type | Aggregation Number | Critical Aggregation Concentration (mM) |
|---|---|---|
| Sodium 2-ethylhexyl phosphate | >20 | 5.12 |
| Sodium di(2-ethylhexyl) sulfosuccinate | >10 | 1.80 |
Mechanism of Action
The mechanism of action of sodium 2-ethylhexyl 2-hydroxyethyl phosphate involves its ability to interact with various molecular targets and pathways. As a surfactant, it reduces the surface tension of liquids, allowing for better mixing and emulsification. In biological systems, it can interact with cell membranes and proteins, stabilizing them and maintaining their functionality .
Comparison with Similar Compounds
Structural Similarities and Differences
Compounds with the 2-ethylhexyl moiety or phosphate ester groups are structurally and functionally relevant:
Key Observations :
- The 2-ethylhexyl group enhances lipophilicity (log Kow ~5–8), but the addition of hydrophilic groups (e.g., hydroxyethyl in the target compound) reduces environmental persistence compared to fully alkylated OPEs like TEHP .
- Phenyl-containing OPEs (e.g., EHDPHP, BEHPP) exhibit higher thermal stability and resistance to hydrolysis than aliphatic analogs .
Physicochemical Properties
Key Findings :
Toxicity Profiles
Key Insights :
Q & A
Q. What advanced analytical approaches quantify trace impurities in industrial-grade samples?
- Methodological Answer : Employ inductively coupled plasma mass spectrometry (ICP-MS) for metal residue analysis (e.g., Fe, Al). For organic impurities, use gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) to detect residual alcohols or esters. Method validation per ICH guidelines ensures precision (RSD <2%) and accuracy (spike recovery 95–105%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
